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molecular formula C17H11N3O3 B8428406 6-(7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-1-naphthoic acid

6-(7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-1-naphthoic acid

Cat. No. B8428406
M. Wt: 305.29 g/mol
InChI Key: KBBAISXTNAHBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178557B2

Procedure details

Cs2CO3 (23.4 g, 71.9 mmol) was added in one portion to a solution of 6-hydroxy-1-naphthoic acid (5.41 g, 28.7 mmol) and 6-chloro-7-deazapurine (3.68 g, 24.0 mmol) in DMSO (47.9 ml) at RT. The resulting mixture was heated to 100° C. and stirred for 14 hours. The mixture was cooled to RT and neutralized to a pH of 7 with 6N HCl. Solid material proceeded to crash out of solution. The entire mixture was centrifuged and the liquid was decanted. To the solid was added saturated aqueous NaHCO3 and the resulting mixture was agitated over night on a rotating plate. The mixture was centrifuged again and decanted into a 1 L flask. The solution was acidified to neutral pH, centrifuged again and decanted. EtOAc was added to the solid material, the mixture centrifuged and the liquid was decanted to reveal the desired compound. MS (ESI, pos. ion) m/z: 306.1 (M+1). Mass Calc'd for C18H15NO3: 305.08.
Name
Cs2CO3
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
47.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Cs+].[Cs+].[OH:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[C:14]([C:18]([OH:20])=[O:19])=[CH:13][CH:12]=[CH:11]2.[CH:21]1[C:25]2[C:26](Cl)=[N:27][CH:28]=[N:29][C:24]=2[NH:23][CH:22]=1.Cl>CS(C)=O>[N:29]1[C:24]2[NH:23][CH:22]=[CH:21][C:25]=2[C:26]([O:7][C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[C:14]([C:18]([OH:20])=[O:19])=[CH:13][CH:12]=[CH:11]3)=[N:27][CH:28]=1 |f:0.1.2|

Inputs

Step One
Name
Cs2CO3
Quantity
23.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
5.41 g
Type
reactant
Smiles
OC=1C=C2C=CC=C(C2=CC1)C(=O)O
Name
Quantity
3.68 g
Type
reactant
Smiles
C1=CNC2=C1C(=NC=N2)Cl
Name
Quantity
47.9 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the liquid was decanted
ADDITION
Type
ADDITION
Details
To the solid was added saturated aqueous NaHCO3
STIRRING
Type
STIRRING
Details
the resulting mixture was agitated over night on a rotating plate
CUSTOM
Type
CUSTOM
Details
decanted into a 1 L flask
CUSTOM
Type
CUSTOM
Details
decanted
ADDITION
Type
ADDITION
Details
EtOAc was added to the solid material
CUSTOM
Type
CUSTOM
Details
the liquid was decanted

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
N1=CN=C(C2=C1NC=C2)OC=2C=C1C=CC=C(C1=CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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